2-((3-(1,3-Benzodioxol-5-yl)-2-methylpropylidene)amino)benzoic acid methyl ester
2-((3-(1,3-Benzodioxol-5-yl)-2-methylpropylidene)amino)benzoic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
111753-60-7
VCID:
VC20886593
InChI:
InChI=1S/C19H19NO4/c1-13(9-14-7-8-17-18(10-14)24-12-23-17)11-20-16-6-4-3-5-15(16)19(21)22-2/h3-8,10-11,13H,9,12H2,1-2H3
SMILES:
CC(CC1=CC2=C(C=C1)OCO2)C=NC3=CC=CC=C3C(=O)OC
Molecular Formula:
C19H19NO4
Molecular Weight:
325.4 g/mol
2-((3-(1,3-Benzodioxol-5-yl)-2-methylpropylidene)amino)benzoic acid methyl ester
CAS No.: 111753-60-7
Cat. No.: VC20886593
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111753-60-7 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | methyl 2-[[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]benzoate |
| Standard InChI | InChI=1S/C19H19NO4/c1-13(9-14-7-8-17-18(10-14)24-12-23-17)11-20-16-6-4-3-5-15(16)19(21)22-2/h3-8,10-11,13H,9,12H2,1-2H3 |
| Standard InChI Key | FMKWHJXRMHLTPO-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=NC3=CC=CC=C3C(=O)OC |
| Canonical SMILES | CC(CC1=CC2=C(C=C1)OCO2)C=NC3=CC=CC=C3C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator